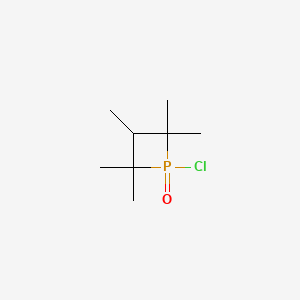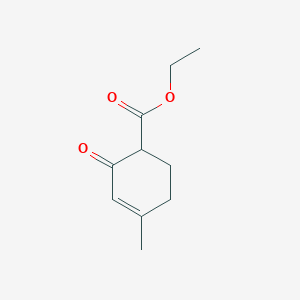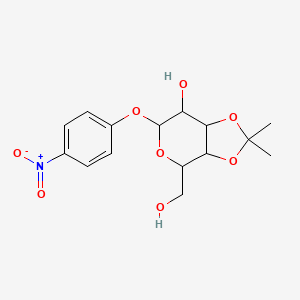![molecular formula C24H20ClNO4 B14110604 (2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14110604.png)
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a 4-chlorophenyl group, which adds to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid typically involves the protection of the amino group of 3-amino-3-(4-chlorophenyl)propionic acid with the Fmoc group. This can be achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The amino group can be coupled with carboxylic acids or other amino acids to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of the amino group.
Piperidine: Used for the deprotection of the Fmoc group.
Dichloromethane and Dimethylformamide: Common solvents used in the reactions.
Major Products Formed
Peptides: When coupled with other amino acids, it forms peptides.
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic aromatic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is used as a building block in the synthesis of peptides and other complex molecules
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The presence of the 4-chlorophenyl group can enhance the binding affinity of peptides to their targets.
Medicine
In medicine, peptides synthesized using Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid are investigated for their potential therapeutic applications. These peptides can act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for the development of new drugs and diagnostic tools.
作用機序
The mechanism of action of peptides containing Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid depends on their specific sequence and target. Generally, these peptides interact with their targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The 4-chlorophenyl group can enhance these interactions by providing additional hydrophobic contacts.
類似化合物との比較
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the 4-chlorophenyl group.
Fmoc-Tyrosine: Contains a hydroxyl group instead of a chlorine atom on the aromatic ring.
Fmoc-Tryptophan: Contains an indole group instead of a phenyl group.
Uniqueness
Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is unique due to the presence of the 4-chlorophenyl group, which can significantly alter the chemical and biological properties of the peptides it is incorporated into. This makes it a valuable tool in the design of peptides with specific properties and functions.
特性
分子式 |
C24H20ClNO4 |
|---|---|
分子量 |
421.9 g/mol |
IUPAC名 |
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H20ClNO4/c25-15-11-9-14(10-12-15)22(26)21(23(27)28)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22H,13,26H2,(H,27,28)/t21-,22?/m0/s1 |
InChIキー |
CHFLPWQNMVAIAU-HMTLIYDFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=C(C=C4)Cl)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=C(C=C4)Cl)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)


![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)

![1-(2-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110556.png)

![1-methyl-3-pentyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110563.png)


![N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110589.png)
![3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110591.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
